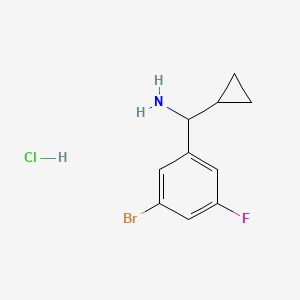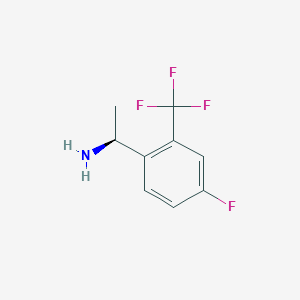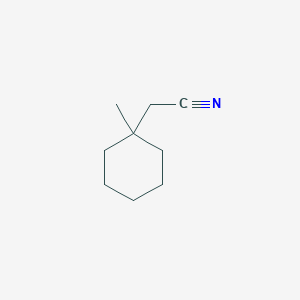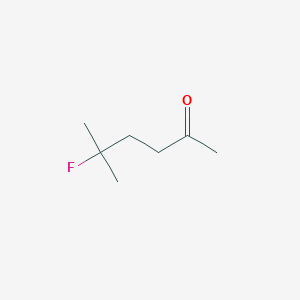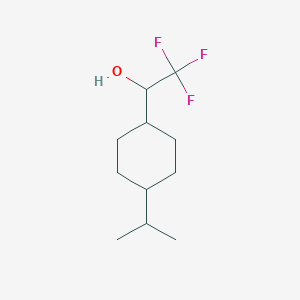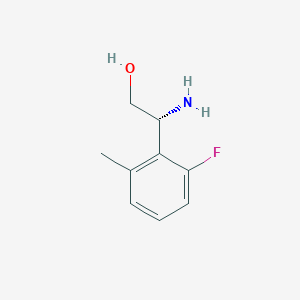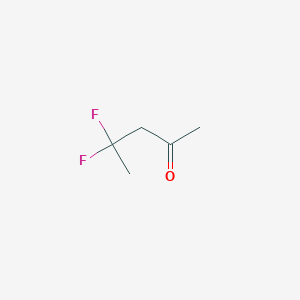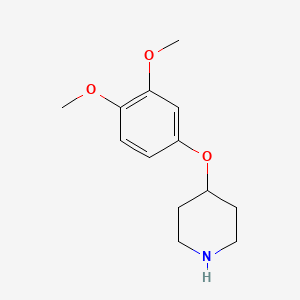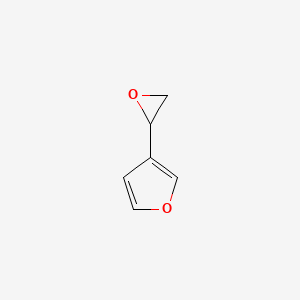
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one typically involves the reaction of isoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane and isoquinoline-1-carbaldehyde in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by warming to room temperature and quenching with dilute hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol: Similar structure but with a diol group instead of a ketone.
2,2,2-Trifluoro-1-(isoquinolin-3-yl)ethan-1-one: Isoquinoline ring substituted at a different position.
Uniqueness
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which can lead to different reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H6F3NO |
|---|---|
Peso molecular |
225.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-isoquinolin-5-ylethanone |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-3-1-2-7-6-15-5-4-8(7)9/h1-6H |
Clave InChI |
HZDFEPZTYRZPHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



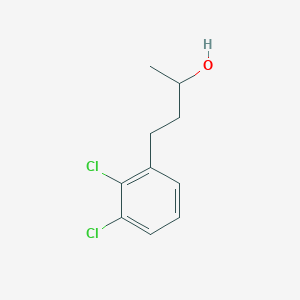
![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
